Comparative Molecular Properties: Calculated Lipophilicity (XLogP3-AA) vs. 2-Chloro-6-methoxyquinoline-3-carbaldehyde
The addition of a second chlorine atom at the 7-position in the target compound significantly alters its physicochemical profile relative to a mono-chlorinated analog. A key differentiator is lipophilicity, as estimated by the computationally derived XLogP3-AA, a critical parameter for predicting membrane permeability and ADME properties .
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (Predicted via XLogP3) |
| Comparator Or Baseline | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS 73568-29-3), XLogP3-AA: 2.6 [1] |
| Quantified Difference | 0.6 LogP units |
| Conditions | Computational prediction based on structural inputs |
Why This Matters
A difference of 0.6 LogP units signifies a substantial shift in lipophilicity, which can critically impact the compound's behavior in cellular assays, including its ability to cross membranes, its solubility profile, and its potential for non-specific binding.
- [1] PubChem. (2025). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Compound Summary (CID 689079). View Source
